{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings substituted with fluoroethyl and isopropyl groups, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include pyrazole carboxylic acids and their derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include pyrazole alcohols.
Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include alkyl halides and acyl chlorides. The major products formed from substitution reactions include alkylated and acylated pyrazole derivatives.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in the study of enzyme inhibition and receptor binding. It can be used as a probe to investigate the biological activity of pyrazole derivatives.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound may also interact with DNA and RNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.
1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: Another precursor in the synthesis, this compound also shares similar structural features.
Pyrazole derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20FN5 |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-4-yl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H20FN5/c1-11(2)19-10-13(8-17-19)6-15-5-12-7-16-18(9-12)4-3-14/h7-11,15H,3-6H2,1-2H3 |
InChI Key |
PQVNLCDLEFSUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.